![molecular formula C16H19N3O3 B14149825 4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine CAS No. 340318-90-3](/img/structure/B14149825.png)
4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a nitrophenyl group, which is further substituted with a dimethylpyrrol moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, solvents like ethanol, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Aplicaciones Científicas De Investigación
4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound shares the dimethylpyrrol moiety and has been studied for its effects on monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have shown antibacterial and antitubercular activities.
Uniqueness
4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine is unique due to its combination of a morpholine ring with a nitrophenyl group and a dimethylpyrrol moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
340318-90-3 |
|---|---|
Fórmula molecular |
C16H19N3O3 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
4-[4-(2,5-dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine |
InChI |
InChI=1S/C16H19N3O3/c1-12-3-4-13(2)18(12)14-5-6-15(16(11-14)19(20)21)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3 |
Clave InChI |
DMSSNRGXVYTUGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C |
Solubilidad |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
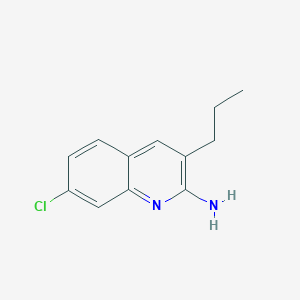
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)

![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
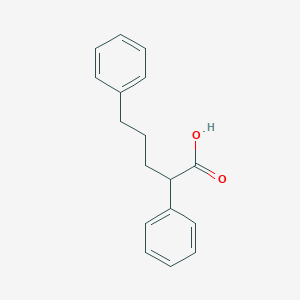
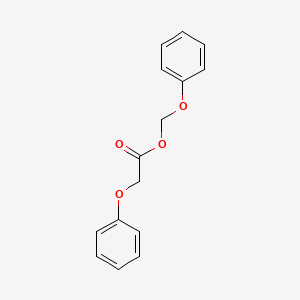
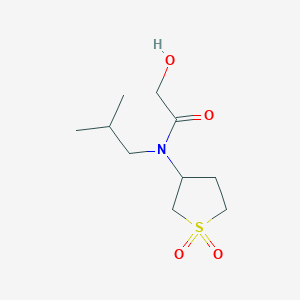
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)

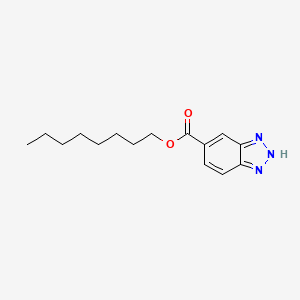
![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)

